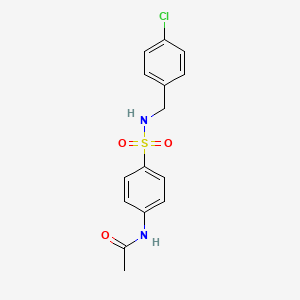
4'-(4-Chlorobenzylsulfamoyl)acetanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-(4-Chlorobenzylsulfamoyl)acetanilide, also known as CBSA, is a sulfonamide compound that has been widely used in scientific research as a tool to study the biological effects of sulfonamides. CBSA has been shown to have a range of biochemical and physiological effects, making it a valuable compound for studying various biological processes.
Mécanisme D'action
The mechanism of action of 4'-(4-Chlorobenzylsulfamoyl)acetanilide is similar to that of other sulfonamide compounds. 4'-(4-Chlorobenzylsulfamoyl)acetanilide inhibits the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, 4'-(4-Chlorobenzylsulfamoyl)acetanilide prevents the bacteria from synthesizing folic acid, which is essential for their growth and survival.
Biochemical and Physiological Effects:
4'-(4-Chlorobenzylsulfamoyl)acetanilide has been shown to have a range of biochemical and physiological effects. In addition to its antibacterial properties, 4'-(4-Chlorobenzylsulfamoyl)acetanilide has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. 4'-(4-Chlorobenzylsulfamoyl)acetanilide has also been shown to inhibit the activity of the enzyme carbonic anhydrase II, which is involved in the regulation of intraocular pressure in the eye.
Avantages Et Limitations Des Expériences En Laboratoire
4'-(4-Chlorobenzylsulfamoyl)acetanilide has several advantages for use in lab experiments. It is a well-characterized compound that is readily available from commercial sources. It is also relatively stable and has a long shelf life. However, 4'-(4-Chlorobenzylsulfamoyl)acetanilide has some limitations as well. It is not selective for dihydropteroate synthase and can inhibit other enzymes as well. It can also have off-target effects on other biological processes.
Orientations Futures
There are several future directions for research on 4'-(4-Chlorobenzylsulfamoyl)acetanilide. One area of interest is the development of more selective inhibitors of dihydropteroate synthase. Another area of interest is the development of 4'-(4-Chlorobenzylsulfamoyl)acetanilide derivatives with improved pharmacological properties. Additionally, 4'-(4-Chlorobenzylsulfamoyl)acetanilide could be used as a tool to study the role of carbonic anhydrase in various biological processes. Finally, 4'-(4-Chlorobenzylsulfamoyl)acetanilide could be used in combination with other antibiotics to enhance their antibacterial activity.
Méthodes De Synthèse
4'-(4-Chlorobenzylsulfamoyl)acetanilide is synthesized through a multi-step process starting from 4-chlorobenzoic acid. The first step involves the conversion of 4-chlorobenzoic acid to 4-chlorobenzoyl chloride, which is then reacted with acetanilide to produce 4'-(4-Chlorobenzoyl)acetanilide. This intermediate compound is then treated with sodium sulfite to obtain 4'-(4-Chlorobenzylsulfamoyl)acetanilide.
Applications De Recherche Scientifique
4'-(4-Chlorobenzylsulfamoyl)acetanilide has been used extensively in scientific research to study the biological effects of sulfonamides. Sulfonamides are a class of compounds that have been used as antibiotics for many years. 4'-(4-Chlorobenzylsulfamoyl)acetanilide has been shown to inhibit the growth of bacteria, making it a valuable tool for studying the mechanisms of action of sulfonamides.
Propriétés
IUPAC Name |
N-[4-[(4-chlorophenyl)methylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-11(19)18-14-6-8-15(9-7-14)22(20,21)17-10-12-2-4-13(16)5-3-12/h2-9,17H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYOZXNYIZHELY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(4-chlorophenyl)methylsulfamoyl]phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(furan-2-ylmethyl)-2-(3-(2-(naphthalen-1-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2532153.png)





![diethyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2532165.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide](/img/structure/B2532167.png)
methyl}pyridin-2-amine](/img/structure/B2532168.png)
![3-(4-bromophenyl)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2532169.png)



![methyl 4-{(3E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate](/img/structure/B2532175.png)